molecular formula C8H13IO3 B8702916 Cyclopentyl 1-iodoethyl carbonate CAS No. 127423-25-0

Cyclopentyl 1-iodoethyl carbonate

Cat. No.: B8702916
CAS No.: 127423-25-0
M. Wt: 284.09 g/mol
InChI Key: PAQIMGWTGQDDHZ-UHFFFAOYSA-N
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Description

Cyclopentyl 1-iodoethyl carbonate is an organoiodine compound featuring a cyclopentyl group linked via a carbonate ester to an iodoethyl moiety. The cyclopentyl group confers steric bulk and stability, while the iodine atom enhances electrophilicity, making the compound reactive in substitution or elimination reactions .

Properties

CAS No.

127423-25-0

Molecular Formula

C8H13IO3

Molecular Weight

284.09 g/mol

IUPAC Name

cyclopentyl 1-iodoethyl carbonate

InChI

InChI=1S/C8H13IO3/c1-6(9)11-8(10)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

PAQIMGWTGQDDHZ-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)OC1CCCC1)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stability Comparisons

Key Compounds Analyzed :

Dicyclopentyl Methylphosphonate (CAS 22583-27-3)

Cyclopentylamine (CPA)

Ethyl S-Sodium Methylphosphonothiolate (CAS 22307-81-9)

Pinacolyl S-2-Dimethylaminoethyl Ethylphosphonothiolate (CAS 464-07-3)

Property Cyclopentyl 1-Iodoethyl Carbonate Dicyclopentyl Methylphosphonate Cyclopentylamine (CPA) Ethyl S-Sodium Methylphosphonothiolate
Molecular Formula C₈H₁₃IO₃ (inferred) C₁₁H₂₁O₃P C₅H₁₁N C₃H₈NaO₂PS
Key Functional Groups Cyclopentyl, Iodoethyl, Carbonate Cyclopentyl, Phosphonate Cyclopentyl, Amine Ethyl, Thiophosphonate, Sodium
Bond Dissociation Energy ~5.7 eV (N–C in CPA) Not reported 5.7 eV (N–C bond) ~8.3–9.0 eV (O–C in ethyl analogs)
Steric Hindrance High (cyclopentyl) High (two cyclopentyl groups) Moderate (linear N–C bond) Low (linear ethyl chain)
Reactivity Electrophilic (iodine), hydrolyzable Hydrolytically stable Basic (amine), nucleophilic Ionic, water-soluble

Key Findings :

  • Bond Stability : Cyclopentyl-containing compounds exhibit consistent bond dissociation energies (~5.7 eV for N–C in CPA) regardless of the heteroatom (O, N), suggesting cyclopentyl groups stabilize adjacent bonds . This contrasts with linear alkyl chains (e.g., ethyl), where dissociation energies vary by heteroatom (8.3 eV for N–C vs. 9.0 eV for O–C) .
  • Steric Effects: The cyclopentyl group in this compound likely impedes nucleophilic attack at the carbonate group, similar to steric hindrance observed in cyclopentyl methanones . This contrasts with less hindered analogs like ethyl S-sodium methylphosphonothiolate, which exhibit higher aqueous reactivity .
  • Synthetic Pathways : Cyclopentyl groups are often introduced via alkylation (e.g., using bromocyclopentane in DMF with K₂CO₃) , a method likely applicable to this compound. Yields for cyclopentyl derivatives (e.g., 71% for 2c in purine synthesis ) suggest moderate efficiency compared to linear alkyl analogs.
Functional Group Comparisons
  • Iodoethyl vs. Methyl/Ethyl Groups: The iodine atom in this compound enhances leaving-group ability, making it more reactive in nucleophilic substitutions than non-halogenated analogs (e.g., dicyclopentyl methylphosphonate) .
  • Carbonate vs. Phosphonate Esters: Carbonates are generally more hydrolytically labile than phosphonates. For example, ethyl S-sodium methylphosphonothiolate exhibits ionic stability in water , whereas this compound may undergo faster hydrolysis under basic conditions.
Ion Mobility and Analytical Behavior

This compound may exhibit reduced ion mobility in mass spectrometry due to its molecular weight (~260 g/mol) and steric bulk, akin to cyclopentyl methanones . Linear alkyl analogs (e.g., ethyl derivatives) show sharper peaks in ion-mobility spectra due to lower steric hindrance .

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